REACTION_CXSMILES
|
[C:1]([O:4][CH:5]([CH3:18])[C:6](=[O:17])[C:7]1[CH2:11][CH2:10][CH2:9][C:8]=1N1CCCC1)(=[O:3])[CH3:2].C(O)(=[O:21])C>O1CCCC1.O.ClCCl>[C:1]([O:4][CH:5]([CH3:18])[C:6](=[O:17])[CH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:21])(=[O:3])[CH3:2]
|
Name
|
1-oxo-1-(2-(pyrrolidin-1-yl)cyclopent-1-enyl)propan-2-yl acetate
|
Quantity
|
952 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(C1=C(CCC1)N1CCCC1)=O)C
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
Purify the residue
|
Type
|
WASH
|
Details
|
by silica gel chromatograph (eluting with 3% to 10% ethyl acetate in petroleum ether)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(C1C(CCC1)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |